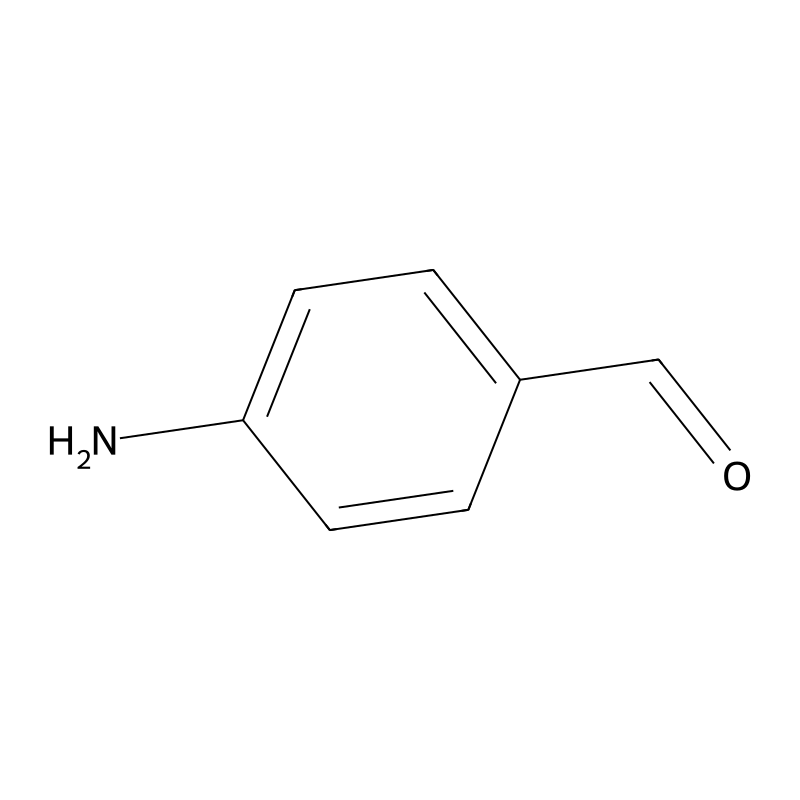4-Aminobenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Synthesis of Azo Dyes: 4-Aminobenzaldehyde readily reacts with diazonium salts to form brightly colored azo dyes []. These dyes have numerous applications in various fields, including textiles, paints, and biological staining [].
- Preparation of Schiff Bases: The amine group in 4-Aminobenzaldehyde condenses with various primary amines to form Schiff bases []. These compounds find use as ligands in coordination chemistry, catalysts, and pharmaceuticals [].
- Monomer for Polymers: 4-Aminobenzaldehyde can act as a monomer for the synthesis of various polymers, including poly(azomethine)s. These polymers exhibit interesting properties like thermal stability, good mechanical properties, and potential applications in optoelectronics and photonics [].
Other Research Applications
Beyond its role in organic synthesis, 4-Aminobenzaldehyde has been explored in other areas of scientific research:
- Antibacterial Activity: Recent studies have investigated the potential of 4-Aminobenzaldehyde as a novel antibiotic. It is theorized to work by disrupting the cell wall of certain bacteria []. However, further research is needed to determine its efficacy and safety in this context.
- Corrosion Inhibition: 4-Aminobenzaldehyde has shown promise as a corrosion inhibitor for metals like steel []. This property could have applications in various industries, such as protecting pipelines and machinery from corrosion.
4-Aminobenzaldehyde, also known as p-aminobenzaldehyde, is an organic compound with the molecular formula C₇H₇NO and a molecular weight of 121.14 g/mol. It appears as a yellow crystalline solid with a melting point ranging from 71°C to 79°C and is soluble in alcohol and benzene but insoluble in water . This compound is notable for its functional groups, including an amino group (-NH₂) and an aldehyde group (-CHO), which contribute to its reactivity in various
- Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or Schiff bases.
- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
- Reactivity with Isocyanates: It reacts with carbonyl dichloride to yield 4-formylphenyl isocyanate .
These reactions are significant for synthesizing various organic compounds and intermediates.
Research has indicated that 4-aminobenzaldehyde exhibits biological activity, particularly as an antimicrobial agent. It has been shown to inhibit the growth of certain bacteria and fungi, making it of interest in pharmaceutical applications . Additionally, its structural similarity to other biologically active compounds suggests potential roles in drug development and therapeutic applications.
4-Aminobenzaldehyde can be synthesized through several methods:
- From p-Nitrotoluene: This method involves oxidation and reduction processes where p-nitrotoluene is treated with sodium sulfide and sodium hydroxide, followed by filtration and heating .
- Direct Reaction of Anilines: Anilines that are unsubstituted at the 4-position can react under mild conditions in dimethyl sulfoxide and hydrochloric acid to yield substituted 4-aminobenzaldehydes .
- Via Amination of Benzaldehyde: Benzaldehyde can be aminated using ammonia or amines under specific conditions to produce 4-aminobenzaldehyde.
These methods highlight the versatility of synthesis routes available for this compound.
4-Aminobenzaldehyde has diverse applications across various fields:
- Organic Synthesis: It serves as a key intermediate in the synthesis of dyes, particularly monoazo dyes .
- Pharmaceuticals: Its antimicrobial properties make it useful in developing pharmaceutical agents.
- Corrosion Inhibitors: The compound is used as a corrosion inhibitor for metals, enhancing their durability against environmental factors .
Studies have explored the interactions of 4-aminobenzaldehyde with various biological systems. Its ability to inhibit microbial growth suggests potential interactions with bacterial cell membranes or metabolic pathways. Further research is needed to elucidate the precise mechanisms of action and any possible side effects associated with its use in therapeutic contexts .
Several compounds share structural similarities with 4-aminobenzaldehyde, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Aniline | C₆H₅NH₂ | Primary amine; used in dye manufacturing |
| p-Nitroaniline | C₆H₄N₂O₂ | Contains a nitro group; used as a precursor for dyes |
| p-Aminobenzoic Acid | C₇H₈N₂O₂ | Amino acid derivative; used in pharmaceuticals |
| p-Toluidine | C₇H₉N | Methyl-substituted aniline; used in dye production |
| Benzaldehyde | C₇H₆O | Simple aromatic aldehyde; used as a flavoring agent |
The uniqueness of 4-aminobenzaldehyde lies in its combination of both amino and aldehyde functional groups, which allows it to participate in a wider variety of
XLogP3
Melting Point
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
556-18-3








